N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a complex organic compound that features a furan ring, a quinoline moiety, and a benzamide group
Mechanism of Action
Target of Action
Furan-based compounds have been known to interact with various biomolecules like proteins and amino acids .
Mode of Action
Furan-based compounds are known to undergo various chemical reactions, including oxidation and reduction . The presence of the azomethine nitrogen, C=N, in some furan-based compounds allows them to interact with metal ions, which can then interact with various biomolecules .
Biochemical Pathways
For instance, they can induce a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
Pharmacokinetics
The molecular weight of the compound is 40644, which could influence its bioavailability .
Result of Action
Furan-based compounds are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can affect the reactivity of furan-based compounds . Furthermore, the pH of the environment can influence the reactions involving these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized through nitration, oxidation, and esterification of furan derivatives . The quinoline moiety can be introduced via cyclization reactions involving appropriate precursors . The final step involves coupling the furan-2-carbonyl and quinoline intermediates with 3,5-dimethoxybenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener synthesis methods to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives using hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and exhibit similar reactivity in oxidation and substitution reactions.
Quinoline derivatives: Compounds like quinine and chloroquine have similar quinoline moieties and are known for their biological activities.
Benzamide derivatives: These compounds, such as sulpiride and tiapride, share the benzamide group and are used in various therapeutic applications.
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is unique due to the combination of its three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and development in multiple fields .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-12-16(13-19(14-18)29-2)22(26)24-17-7-8-20-15(11-17)5-3-9-25(20)23(27)21-6-4-10-30-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXVICLZEGAHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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